Diethyl (morpholin-4-yl)propanedioate
Description
Diethyl (morpholin-4-yl)propanedioate is a malonate-derived ester featuring a morpholine substituent at the central carbon of the propanedioate backbone. The morpholine moiety introduces a heterocyclic amine, which may enhance solubility in polar solvents and influence reactivity in subsequent transformations, such as cyclization or alkylation reactions.
Properties
CAS No. |
6082-48-0 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
diethyl 2-morpholin-4-ylpropanedioate |
InChI |
InChI=1S/C11H19NO5/c1-3-16-10(13)9(11(14)17-4-2)12-5-7-15-8-6-12/h9H,3-8H2,1-2H3 |
InChI Key |
XEBTXHKGDGKJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (morpholin-4-yl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with morpholine. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl propanedioate reacts with morpholine to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Types of Reactions:
Alkylation: this compound can undergo alkylation reactions where the enolate ion reacts with alkyl halides to form substituted products.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a catalyst.
Major Products Formed:
Alkylation: Substituted diethyl (morpholin-4-yl)propanedioates.
Hydrolysis: Morpholin-4-ylpropanedioic acid.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl (morpholin-4-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl (morpholin-4-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The morpholinyl group introduces nitrogen and oxygen atoms, increasing polarity compared to non-heterocyclic analogs like diethyl malonate .
- Aromatic substituents (e.g., 4-bromophenyl or trimethoxybenzyl) significantly increase molecular weight and lipophilicity (logP = 4.02 for the 4-bromophenyl derivative ).
Physicochemical Properties
- Lipophilicity : The morpholinyl derivative likely exhibits lower logP than aromatic analogs (e.g., 4.02 for the 4-bromophenyl variant ) due to its polar amine group.
- Solubility : Morpholine’s cyclic amine enhances water solubility compared to fully aliphatic or aromatic derivatives. For example, diethyl malonate is sparingly soluble in water but miscible in organic solvents .
- Thermal Stability: Morpholine’s rigid ring structure may improve thermal stability relative to linear amine-substituted propanedioates (e.g., diethyl 2-(benzyl(methyl)amino)propanedioate in ).
Industrial and Pharmacological Relevance
- Diethyl Malonate : Widely used as a precursor in barbiturate synthesis and agrochemicals .
- Aromatic Derivatives : The 4-bromophenyl and trimethoxybenzyl variants (–9) are intermediates in materials science or drug discovery, leveraging their aromaticity for π-π stacking.
- Morpholinyl Derivative: Potential applications in pharmaceuticals due to morpholine’s prevalence in bioactive molecules (e.g., kinase inhibitors).
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